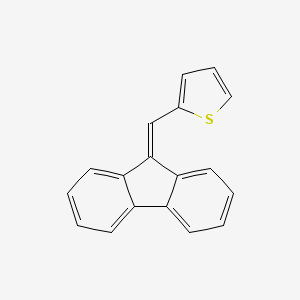

2-Fluoren-9-ylidenemethylthiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of “2-Fluoren-9-ylidenemethylthiophene” is characterized by a thiophene ring which is disordered by rotation of 180° about the linking C—C bond . The site occupancies of the major and minor components of the disordered ring are 0.900 (3) and 0.100 (3), respectively .

科学的研究の応用

Redox Potentials and Aromaticity

The electronic and structural properties of 9-(1,3-dithiol-2-ylidene)fluorene derivatives, including their redox behavior, have been extensively studied. These compounds exhibit strong two-electron donating capabilities, with the oxidation potentials being significantly influenced by the electronic structure of the oxidized state. Notably, the aromatic nature of certain cation states contributes to the stability of these states, affecting the redox characteristics of the molecules. This interplay between electronic and structural properties highlights the potential of such compounds in electronic applications (Amriou et al., 2006).

Optical Characteristics and Structural Adjustments

Oligothiophenes terminated with (9H-fluoren-9-ylidene)methyl chromophores have been the focus of both spectral measurements and theoretical studies. These compounds display broad absorption and fluorescence spectra without a distinct vibrational structure, indicating limited geometrical changes upon optical excitation. The materials demonstrate notable fluorescence and are characterized by medium-large Stokes shifts, suggesting potential applications in optoelectronics and photonics (Lukes et al., 2007).

Electrochemical and Photovoltaic Applications

A series of molecules with a fluorenone central unit symmetrically coupled to different oligothiophene segments have been designed for use in bulk-heterojunction photovoltaic cells. These molecules exhibit a new band due to intramolecular charge transfer, extending the absorption spectral range and making them suitable as electron donors in photovoltaic devices. The photovoltaic properties of these materials, including their power conversion efficiencies, highlight their potential in solar cell applications (Lincker et al., 2008).

Intramolecular Interactions and Stability

The stability and intramolecular interactions of 9-fluorenyl carbocations have been studied, revealing the potential for hydride migration under certain conditions. This study provides insights into the reactivity and stability of fluorenyl-based compounds, which are relevant for their application in various chemical processes (Mladenova et al., 2001).

作用機序

Target of Action

It is known that this compound is used in the development of aggregation-induced emission (aie) materials . AIE materials are used in various applications such as organic optoelectronics, bio-imaging, and sensors .

Mode of Action

The mode of action of 2-Fluoren-9-ylidenemethylthiophene involves its interaction with light. It exhibits an aggregation-induced emission (AIE) effect . This means that the compound emits light when it aggregates or crystallizes . The introduction of alkyl substituents in this compound can affect its molecular and crystal structures, crystallization, and optical properties .

Biochemical Pathways

Its role in the development of aie materials suggests that it may influence pathways related to light emission and aggregation .

Result of Action

The result of the action of this compound is the emission of light upon aggregation or crystallization . This property makes it useful in the development of AIE materials for applications in organic optoelectronics, bio-imaging, and sensors .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other compounds . For example, the cooling of a certain form of this compound resulted in a 10-fold increase in photoluminescence quantum yield .

生化学分析

Biochemical Properties

2-Fluoren-9-ylidenemethylthiophene plays a significant role in biochemical reactions, particularly in the context of organic optoelectronics and bio-imaging. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, this compound has been shown to interact with proteins involved in the aggregation-induced emission (AIE) phenomenon, which is essential for its application in bio-imaging and sensors . The nature of these interactions often involves π-π stacking and hydrophobic interactions, which stabilize the compound within the biological environment.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes related to the AIE phenomenon, thereby enhancing the fluorescence properties of cells used in bio-imaging . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the production of key metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. For instance, this compound has been shown to interact with enzymes involved in the AIE phenomenon, leading to changes in their activity and subsequent effects on gene expression . These interactions are often mediated by π-π stacking and hydrophobic interactions, which stabilize the compound within the enzyme’s active site.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of bio-imaging and sensors, where its fluorescence properties are crucial.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance the fluorescence properties of cells used in bio-imaging without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, leading to adverse outcomes such as cell death and tissue damage. These threshold effects highlight the importance of optimizing the dosage for specific applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biochemical properties. This compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, this compound has been shown to interact with enzymes involved in the AIE phenomenon, leading to changes in the production of metabolites that enhance its fluorescence properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to proteins that facilitate its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound has been observed to localize in the cytoplasm and nucleus, where it can interact with enzymes and proteins involved in the AIE phenomenon, enhancing its fluorescence properties.

特性

IUPAC Name |

2-(fluoren-9-ylidenemethyl)thiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12S/c1-3-9-16-14(7-1)15-8-2-4-10-17(15)18(16)12-13-6-5-11-19-13/h1-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFBPSLHTWGNSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650144 |

Source

|

| Record name | 2-[(9H-Fluoren-9-ylidene)methyl]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

843638-98-2 |

Source

|

| Record name | 2-[(9H-Fluoren-9-ylidene)methyl]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B1346316.png)